

Spectroscopic Characterization of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide: A Technical Guide

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Compound of Interest

Compound Name: 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide**, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in the public domain, this guide presents expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. The methodologies provided are standardized protocols adaptable for the synthesis and analysis of this and related thiosemicarbazide derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide**. These predictions are derived from the analysis of its constituent functional groups and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 9.5 - 10.0	Singlet	1H	NH-Ar
~ 8.0 - 8.5	Singlet	1H	NH-C=S
~ 6.5 - 7.0	Singlet	2H	Ar-H
~ 4.5 - 5.0	Broad Singlet	2H	NH ₂
3.84	Singlet	9H	-OCH ₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~ 180 - 185	C=S
~ 153.0	Ar-C-O
~ 135.0	Ar-C-N
~ 132.0	Ar-C-O
~ 98.0	Ar-C-H
~ 60.0	para-OCH ₃
~ 56.0	meta-OCH ₃

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3150	Medium, Broad	N-H Stretching (NH and NH ₂)
3050 - 3000	Weak	Aromatic C-H Stretching
2950 - 2850	Medium	Aliphatic C-H Stretching (-OCH ₃)
1600 - 1580	Strong	C=C Aromatic Ring Stretching
~ 1500	Strong	N-H Bending
1350 - 1250	Strong	C=S Stretching
1250 - 1200	Strong	Aryl-O Stretching (Asymmetric)
1050 - 1000	Medium	Aryl-O Stretching (Symmetric)

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of **4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide**.

Synthesis of 4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide

This protocol is adapted from general procedures for the synthesis of thiosemicarbazide derivatives.

Materials:

- 3,4,5-Trimethoxyaniline
- Carbon disulfide
- Hydrazine hydrate
- Ethanol
- Sodium hydroxide

- Hydrochloric acid

Procedure:

- A solution of 3,4,5-trimethoxyaniline (1 equivalent) in ethanol is prepared in a round-bottom flask.
- An aqueous solution of sodium hydroxide is added, followed by the dropwise addition of carbon disulfide (1.1 equivalents) while cooling the mixture in an ice bath.
- The reaction mixture is stirred at room temperature for 12-16 hours.
- Hydrazine hydrate (1.2 equivalents) is then added, and the mixture is refluxed for 4-6 hours.
- After cooling, the reaction mixture is poured into ice-cold water.
- The resulting precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure **4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide**.

Spectroscopic Analysis

Instrumentation:

- NMR: Bruker Avance III 400 MHz spectrometer (or equivalent).
- IR: PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a Universal Attenuated Total Reflectance (UATR) accessory.

¹H and ¹³C NMR Spectroscopy:

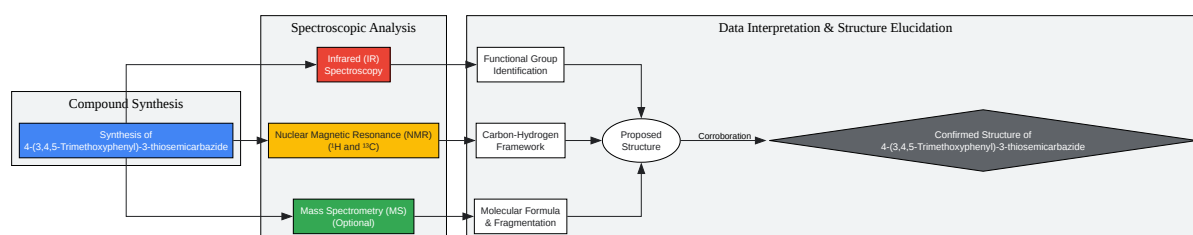
- A sample of the synthesized compound (~10-20 mg for ¹H, ~50-100 mg for ¹³C) is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
- The solution is transferred to a 5 mm NMR tube.
- ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

- A small amount of the dry, solid sample is placed directly onto the diamond crystal of the UATR accessory.
- The spectrum is recorded in the range of 4000-400 cm^{-1} .
- The background spectrum of the clean diamond crystal is recorded and automatically subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **4-(3,4,5-Trimethoxyphenyl)-3-thiosemicarbazide** using spectroscopic methods. The process integrates data from different techniques to arrive at a confirmed chemical structure.^{[1][2]}



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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.

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References

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- 2. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
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